Benzenemethanamine, 2-bromo-N-ethyl-
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Overview
Description
Benzenemethanamine, 2-bromo-N-ethyl- is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 2-bromo-N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-bromo-N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
A study by Yorimitsu et al. (2001) explored the triethylborane-induced bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. This research provides valuable insights into the chemical reactivity of bromine-containing compounds in different solvents, including water, and their potential applications in organic synthesis (Yorimitsu et al., 2001).
Synthesis of Biologically Active Compounds
Akbaba et al. (2010) reported the total synthesis of a biologically active, naturally occurring bromophenol derivative, underscoring the importance of bromine functionalities in the synthesis of compounds with potential biological activities (Akbaba et al., 2010).
Novel Synthetic Methodologies
Kuroda and Kobayashi (2015) developed a facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromine-containing intermediates in the synthesis of heterocyclic compounds, a class of chemicals significant in medicinal chemistry and drug design (Kuroda & Kobayashi, 2015).
Antimicrobial Applications
Research by Xu et al. (2003) on antibacterial bromophenols from the marine red alga Rhodomela confervoides demonstrates the potential of bromine-containing compounds in developing new antimicrobial agents. This study identified bromophenols with significant activity against various bacterial strains, highlighting the broader applicability of brominated compounds in addressing microbial resistance (Xu et al., 2003).
Polymer Science and Material Chemistry
Stoffelbach et al. (2007) investigated the use of an amphiphilic block copolymer as a stabilizer and a macroinitiator in miniemulsion polymerization under AGET ATRP conditions. This research illustrates the role of bromine-containing initiators in polymer science, particularly in the synthesis of novel polymeric materials with potential applications in biomedicine, coatings, and advanced materials technology (Stoffelbach et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, Bromoethane, indicates that it is highly flammable and suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
This compound is a derivative of benzyl bromide, which is known to be a reagent for introducing benzyl groups . The specific targets would depend on the context of its use, particularly the biochemical pathways it is involved in.
Mode of Action
It’s worth noting that benzyl bromide, a related compound, is known to undergo reactions via a free radical mechanism . In such reactions, the bromine atom is typically abstracted, forming a benzylic radical that can participate in further reactions
Biochemical Pathways
As a derivative of benzyl bromide, it may be involved in similar reactions, such as the introduction of benzyl groups . These reactions could potentially affect a variety of biochemical pathways, depending on the specific context and conditions.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRKZBIKUSDDKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217693 |
Source
|
Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67342-74-9 |
Source
|
Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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